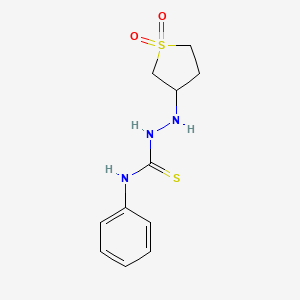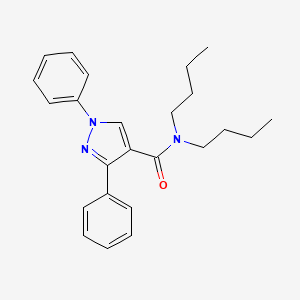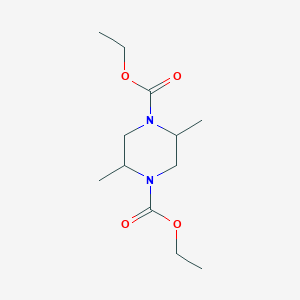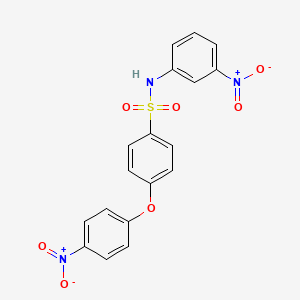
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.
作用机制
The mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways involved in inflammation and cancer growth. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate caspase-3, a protein involved in apoptosis.
Biochemical and Physiological Effects:
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has also been found to have antioxidant properties, reducing oxidative stress and protecting cells from damage. Additionally, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a promising candidate for future research. It has been found to have unique biochemical and physiological effects, making it a potential treatment for a variety of diseases. However, 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide also has limitations for lab experiments. It is a complex compound that requires specialized equipment and techniques for synthesis and analysis. Additionally, the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is not fully understood, making it difficult to design experiments to test its effects.
未来方向
There are several future directions for research on 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide. One area of research is to further investigate the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide and its effects on specific enzymes and pathways involved in inflammation and cancer growth. Another area of research is to explore the potential applications of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, research could focus on optimizing the synthesis and analysis of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide to improve its efficacy and reduce its limitations for lab experiments.
Conclusion:
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been synthesized using a specific method and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential treatment for a variety of diseases. Further research is needed to fully understand the mechanism of action of 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide and its potential applications in the treatment of various diseases.
合成方法
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-aminothiophene with ethyl chloroformate to produce 2-(ethoxycarbonyl)thiophene. The second step involves the reaction of 2-(ethoxycarbonyl)thiophene with hydrazine hydrate to produce 2-(1,1-dioxidotetrahydro-3-thienyl)hydrazine. The final step involves the reaction of 2-(1,1-dioxidotetrahydro-3-thienyl)hydrazine with phenyl isothiocyanate to produce 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide.
科学研究应用
2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to have potential applications in the field of medicine due to its unique biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylhydrazinecarbothioamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
1-[(1,1-dioxothiolan-3-yl)amino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c15-18(16)7-6-10(8-18)13-14-11(17)12-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHNWCIVAAJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,1-Dioxothiolan-3-yl)amino]-3-phenylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)




![2-(4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5184152.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5184160.png)

![3-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B5184183.png)
![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)
![N-[2-(2-methoxyphenoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5184200.png)
![1-ethyl-3-methyl-8-{4-[methyl(phenyl)amino]benzyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5184201.png)

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B5184215.png)